molecular formula C28H26S2 B14629903 1,3-Benzodithiole, hexahydro-2-(2,3,3-triphenyl-2-propenylidene)- CAS No. 56382-31-1

1,3-Benzodithiole, hexahydro-2-(2,3,3-triphenyl-2-propenylidene)-

Cat. No.: B14629903
CAS No.: 56382-31-1
M. Wt: 426.6 g/mol
InChI Key: SEPMKMQYZXPJIL-UHFFFAOYSA-N
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Description

1,3-Benzodithiole, hexahydro-2-(2,3,3-triphenyl-2-propenylidene)- is an organic compound characterized by its unique structure, which includes a benzodithiole ring and a propenylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodithiole, hexahydro-2-(2,3,3-triphenyl-2-propenylidene)- typically involves the reaction of benzodithiole derivatives with triphenylpropenylidene precursors under specific conditions. Common reagents used in the synthesis include organometallic catalysts and solvents such as toluene or dichloromethane. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodithiole, hexahydro-2-(2,3,3-triphenyl-2-propenylidene)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are employed under conditions that may include catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

1,3-Benzodithiole, hexahydro-2-(2,3,3-triphenyl-2-propenylidene)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-Benzodithiole, hexahydro-2-(2,3,3-triphenyl-2-propenylidene)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodithiole-2-thione: A related compound with a similar benzodithiole ring structure.

    1,3-Benzodithiole-2-selenone: Another analog with a selenium atom replacing one of the sulfur atoms.

Uniqueness

1,3-Benzodithiole, hexahydro-2-(2,3,3-triphenyl-2-propenylidene)- is unique due to its specific propenylidene group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.

Properties

CAS No.

56382-31-1

Molecular Formula

C28H26S2

Molecular Weight

426.6 g/mol

IUPAC Name

2-(2,3,3-triphenylprop-2-enylidene)-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3]dithiole

InChI

InChI=1S/C28H26S2/c1-4-12-21(13-5-1)24(20-27-29-25-18-10-11-19-26(25)30-27)28(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-9,12-17,20,25-26H,10-11,18-19H2

InChI Key

SEPMKMQYZXPJIL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)SC(=CC(=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)S2

Origin of Product

United States

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